(R)-2-(3-methoxyphenyl)piperidine
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2R)-2-(3-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3/t12-/m1/s1 |
InChI Key |
ZGWPCADYBFMCJT-GFCCVEGCSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CCCCN2 |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis
A well-documented method involves the use of a Grignard reagent derived from 3-methoxyphenyl magnesium halide reacting with an N-protected 2-piperidone (or 3-piperidone analog) to form a hydroxy-substituted intermediate, followed by elimination and hydrogenation steps.
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| (a) Grignard Addition | N-protected 2-piperidone + 3-methoxyphenyl magnesium bromide in anhydrous THF, 0-5 °C under N2 | Phenylmagnesium bromide (2 mol/L in THF), N-benzyl-2-piperidone, anhydrous THF, nitrogen atmosphere | Formation of 2-hydroxy-2-(3-methoxyphenyl)piperidine intermediate |
| (b) Elimination | Alcoholic hydroxyl elimination using acidic or silicone hydride reagents | (CnH2n+1)3SiH (n=1-4) or acid catalysis | Formation of unsaturated piperidine derivatives |
| (c) Hydrogenation | Catalytic hydrogenation with Pd or Rh catalysts under H2 atmosphere | Pd/C or Rh catalyst, hydrogen source, mild conditions | Saturated N-protected 2-(3-methoxyphenyl)piperidine |
| (d) Deprotection | Removal of protecting group (e.g., benzyl) by hydrogenolysis or acidic treatment | Hydrogenolysis with Pd/C or acidic cleavage | Racemic 2-(3-methoxyphenyl)piperidine |
| (e) Chiral Resolution | Use of acidic resolving agents or chiral chromatography | Acidic resolving agents (e.g., tartaric acid derivatives) | Isolation of this compound |
This method is adapted from the synthesis of related (R)-3-phenylpiperidine compounds, with substitution of the phenyl group by 3-methoxyphenyl.
One-Pot Sequential Suzuki–Miyaura Coupling and Hydrogenation
Recent advances in piperidine synthesis include one-pot methods combining cross-coupling and hydrogenation steps to streamline the process.
- The Suzuki–Miyaura coupling introduces the 3-methoxyphenyl substituent onto a pyridine or piperidine precursor.
- Subsequent catalytic hydrogenation reduces the pyridine ring to piperidine and saturates any unsaturation.
- Mild reaction conditions and catalyst choice (Pd, Rh) are critical for selectivity and yield.
This approach has been shown to provide high yields and stereoselectivity in related alkoxy-piperidine derivatives.
Catalytic Asymmetric Hydrogenation
For enantioselective synthesis, catalytic asymmetric hydrogenation of unsaturated precursors is employed:
- Use of chiral ruthenium(II) or rhodium(I) complexes with chiral bisphosphorus ligands.
- The reaction converts enamides or unsaturated piperidines into chiral piperidines with high enantiomeric excess.
- Additives such as titanium isopropoxide can be used to neutralize catalyst poisons.
- This method achieves high stereoselectivity and is scalable for pharmaceutical applications.
Reductive Amination and Intramolecular Cyclization
Alternative synthetic routes involve:
- Double reductive amination of dialdehydes with amine substrates bearing the 3-methoxyphenyl group.
- Intramolecular cyclization to form the piperidine ring with defined stereochemistry.
- Use of ruthenium(II) catalysts or microwave-mediated Leuckart reactions.
- This method allows for predictable diastereoselectivity and can be tailored for (R)-enantiomer synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|
| Grignard Addition + Elimination + Hydrogenation + Resolution | Grignard reaction, elimination, Pd or Rh hydrogenation, chiral resolution | Phenylmagnesium bromide, Pd/C, acidic resolving agents | 70-85% overall | Up to >99% after resolution | Classical method, multi-step |
| One-Pot Suzuki–Miyaura Coupling + Hydrogenation | Cross-coupling, catalytic hydrogenation | Pd or Rh catalysts, boronic acids | 75-90% | High, depending on catalyst | Streamlined, mild conditions |
| Catalytic Asymmetric Hydrogenation | Enamide or unsaturated piperidine reduction | Ru(II) or Rh(I) chiral complexes | 80-95% | >95% ee | High stereoselectivity, scalable |
| Reductive Amination + Cyclization | Double reductive amination, cyclization | Ru(II) catalysts, microwave | 65-80% | Moderate to high | Predictable diastereoselectivity |
Research Findings and Perspectives
- The Grignard-based synthesis remains a robust and widely used approach, especially when combined with efficient chiral resolution techniques to isolate the (R)-enantiomer.
- One-pot methods integrating Suzuki coupling and hydrogenation reduce reaction time and purification steps, offering practical advantages for industrial synthesis.
- Catalytic asymmetric hydrogenation provides excellent enantioselectivity but requires careful ligand and catalyst design to avoid by-products and catalyst poisoning.
- Reductive amination strategies offer alternative routes with predictable stereochemical outcomes, expanding the toolbox for this compound synthesis.
- Selection of protecting groups, solvents (e.g., tetrahydrofuran, diethyl ether), and reaction atmosphere (nitrogen or argon) are critical parameters influencing reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-2-(3-methoxyphenyl)piperidine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidines.
Scientific Research Applications
Chemistry:
Organic Synthesis: ®-2-(3-methoxyphenyl)piperidine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, which could be useful in drug development.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(3-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Piperidine Cores
(a) 1-[2-(4-Alkyloxy-phenoxy-ethyl)]piperidines (e.g., 11a-11c)
- Structural Features: These derivatives include a hydrogen bond donor (-NH) on the piperidine ring and a 4-alkyloxy-phenoxy-ethyl side chain.
- Pharmacological Activity : Molecular docking studies reveal interactions with residues Q115, W147, and Y194, forming a flexible cavity critical for receptor binding .
- Comparison : Unlike (R)-2-(3-methoxyphenyl)piperidine, these compounds lack the 3-methoxyphenyl group, leading to differences in hydrogen-bonding capacity and steric interactions.
(b) 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
- Structural Features : Contains two 4-methoxyphenyl groups and an acetylated piperidin-4-one core.
- Pharmacological Activity : Exhibits antimicrobial and anti-inflammatory properties due to its amide linkage and aromatic substituents .
- Comparison : The ketone group and additional methoxyphenyl moieties distinguish it from this compound, likely altering metabolic stability and target selectivity.
(c) (3R)-3-Ethyl-3-phenylpiperidine-2,6-dione (R-Glutethimide)
- Structural Features : A piperidinedione derivative with ethyl and phenyl substituents.
- Pharmacological Activity: Historically used as a sedative-hypnotic, acting via GABA receptor modulation .
- Comparison : The dione structure introduces polarity and hydrogen-bonding sites absent in this compound, resulting in divergent pharmacokinetic profiles.
Cyclohexanone and Aryl-Substituted Analogues
(a) 2-(3-Methoxyphenyl)-2-(propylamino)cyclohexan-1-one
- Structural Features: Cyclohexanone core with 3-methoxyphenyl and propylamino groups.
- Pharmacological Activity : Reported as a psychoactive compound with stimulant effects .
(b) Methoxisopropamine (MXiPr)
- Structural Features: Cyclohexanone derivative with 3-methoxyphenyl and isopropylamino groups.
- Pharmacological Activity : Acts as a dissociative anesthetic with NMDA receptor antagonism .
- Comparison: The isopropylamino group and cyclohexanone scaffold differentiate it from this compound, suggesting distinct mechanisms of action.
Trifluoromethyl-Substituted Piperidines
3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine (CAS 148700-91-8)
- Structural Features : Piperidine core with trifluoromethyl and phenyl substituents.
- Pharmacological Activity : The electron-withdrawing trifluoromethyl groups enhance metabolic resistance and receptor-binding specificity .
- Comparison : Unlike the electron-donating methoxy group in this compound, trifluoromethyl groups increase hydrophobicity and alter electronic interactions.
Key Research Findings and Data Tables
Table 1: Structural and Pharmacological Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-2-(3-methoxyphenyl)piperidine, and how can enantiomeric purity be ensured?
- Methodology : A common approach involves enantioselective hydrogenation of trifluoromethyl-substituted pyridinium precursors using iridium catalysts (e.g., [Ir(cod)Cl]₂ with chiral ligands like BINAP). This method ensures high stereochemical control . For non-fluorinated analogs, hydrolysis of intermediates in polar aprotic solvents (e.g., DMF or THF) with bases like NaOH can yield piperidine derivatives . Post-synthesis, chiral HPLC or polarimetry ([α]D measurements) should validate enantiomeric purity.
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy group at C3 of phenyl ring) and confirms piperidine ring conformation. Aromatic protons typically resonate at δ 6.5–7.5 ppm, while piperidine protons appear as multiplets (δ 1.5–3.5 ppm) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₇NO).
- Chiral Analysis : Use chiral columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to resolve enantiomers .
Q. How should researchers handle this compound given limited toxicity data?
- Methodology : Adopt ALARA (As Low As Reasonably Achievable) principles:
- Work in fume hoods with PPE (gloves, lab coats, goggles).
- Avoid inhalation/contact; use closed systems for reactions.
- Store in inert atmospheres (argon) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodology :
- DFT Calculations : Model transition states of catalytic hydrogenation to predict enantioselectivity. Adjust ligands (e.g., Josiphos vs. BINAP) based on steric/electronic effects .
- MD Simulations : Study solvent effects (e.g., ethers vs. nitriles) on reaction kinetics .
- Docking Studies : Predict bioactivity by simulating interactions with target receptors (e.g., opioid or sigma receptors) .
Q. What strategies resolve contradictions in reported yields for this compound derivatives?
- Methodology :
- Reproducibility Checks : Replicate reactions under identical conditions (solvent purity, catalyst loading, temperature).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., diastereomers or oxidized intermediates) .
- DoE (Design of Experiments) : Vary parameters (e.g., pH, stoichiometry) to map optimal conditions .
Q. How does the methoxy group’s position (ortho/meta/para) on the phenyl ring affect bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 2-, 4-methoxy variants) and compare binding affinities via radioligand assays .
- Meta-Substitution Effects : The 3-methoxy group enhances lipophilicity and π-π stacking in CNS targets, as seen in tramadol analogs .
- Pharmacokinetics : Assess metabolic stability (CYP450 assays) and blood-brain barrier penetration (PAMPA) .
Q. What are the challenges in scaling up enantioselective synthesis of this compound?
- Methodology :
- Catalyst Recycling : Test immobilized catalysts (e.g., silica-supported Ir complexes) to reduce costs .
- Flow Chemistry : Optimize continuous flow systems for higher throughput and safer handling of reactive intermediates .
- Crystallization : Use chiral resolving agents (e.g., tartaric acid) to purify enantiomers at scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
